5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole
Description
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
5-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H11ClN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |
InChI Key |
OPKAGYFPOVUZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Preparation of Ethyl 5-Chloro-1H-indole-2-carboxylate:
This intermediate can be synthesized via electrophilic substitution on indole rings, introducing the chloro substituent at the 5-position, followed by esterification at the 2-position.Reduction to 5-Chloro-1H-indole-2-carboxylic Acid:
Using lithium aluminum hydride (LiAlH₄), the ester is reduced to the corresponding acid, which serves as a versatile precursor.Cyclization via Pictet–Spengler Reaction:
The acid reacts with suitable aminoalkyl compounds (e.g., tryptamine derivatives) under acidic conditions (e.g., acetic acid) to form the fused pyridoindole ring system. This cyclization is facilitated by heating, often at around 100 °C, leading to the formation of the pyrido[3,4-b]indole core.
Reaction Example:
- Starting from ethyl 5-chloro-1H-indole-2-carboxylate, reduction with LiAlH₄ yields 5-chloro-1H-indole-2-carboxylic acid.
- The acid is then coupled with amines or aldehyde derivatives under acidic conditions to promote cyclization, yielding the target compound.
Reference:
This method aligns with procedures described in patent literature, where the reduction and cyclization steps are explicitly detailed, emphasizing the importance of controlling reaction conditions to favor ring closure.
Condensation of Tryptamine Derivatives and Piperidin-4-one
Another robust approach involves condensation reactions between tryptamine derivatives and piperidin-4-one derivatives, employing the Pictet–Spengler reaction mechanism.
Key Steps:
Preparation of Tryptamine Derivatives:
Commercially available or synthesized via multi-step processes involving indole nitro-olefination followed by reduction.Condensation with Piperidin-4-one:
Under reflux in acetic acid, tryptamine reacts with 4-piperidone hydrochloride to form tetrahydro-pyrido[3,4-b]indoles. This step involves formation of an iminium ion intermediate, followed by cyclization to generate the fused heterocycle.Chlorination at the 5-Position:
Post-cyclization, chlorination using reagents like N-chlorosuccinimide (NCS) can introduce the chloro substituent at the 5-position of the pyridoindole core.
Reaction Conditions:
- Heating at approximately 100 °C in acetic acid.
- Use of chlorinating agents for selective halogenation.
Reference:
This method is exemplified in recent synthetic studies where tryptamine and piperidinone derivatives are combined to produce the core structure efficiently.
Direct Cyclization from Indole Carboxamides and Chlorinated Precursors
A third approach involves the direct cyclization of indole carboxamides bearing suitable substituents, followed by chlorination.
Key Steps:
Synthesis of Indole Carboxamides:
Derived from the coupling of indole-2-carboxylic acid derivatives with amines, forming amides that contain the necessary functional groups for cyclization.Intramolecular Cyclization:
Under acidic or basic conditions, these amides undergo intramolecular cyclization to form the pyrido[3,4-b]indole framework.Chlorination:
The final step involves selective chlorination at the 5-position, often using N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions to prevent over-halogenation.
Reaction Example:
- Coupling of 5-chloro-indole-2-carboxylic acid with appropriate amines, followed by cyclization and chlorination, yields the target compound with high regioselectivity.
Reference:
This pathway is supported by recent literature emphasizing the utility of amide intermediates and intramolecular cyclization for constructing complex heterocycles.
Summary of Preparation Methods
Chemical Reactions Analysis
Reactivity and Chemical Transformations
The chlorine substituent and indole framework enable diverse reactivity:
Substitution Reactions
-
Nucleophilic Aromatic Substitution (SNAr):
The electron-withdrawing chlorine group activates the aromatic ring for nucleophilic attack. For example, substitution at the 5-position could occur under basic conditions with nucleophiles like amines or hydroxyl groups.
Functionalization of the Indole Moiety
-
Alkylation/Acylation:
The indole nitrogen can undergo alkylation or acylation. For instance, 5-bromo-pyridoindole derivatives are functionalized via N-alkylation with benzyl halides to form spiro[piperidine-4,1'-pyridoindole] co-potentiators . -
Cross-Coupling Reactions:
Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) can introduce aryl or alkenyl groups. For example, pyridoindoles are coupled with thiophene-2-carboxamide under Pd catalysis .
Ring Expansion/Modification
-
Formation of Spiro Compounds:
Pyridoindoles can react with piperidin-4-ones to form spiro[piperidine-4,1'-pyridoindole] scaffolds via Pictet–Spengler reactions . This method is adaptable for introducing chlorine at the 5-position.
Biological Activity and Interaction Studies
While direct data for the 5-chloro isomer is limited, analogous compounds exhibit:
Scientific Research Applications
Chemistry: 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems .
Medicine: This compound has shown potential in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression . Its ability to interact with multiple targets makes it a versatile compound in pharmacological research.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrido[3,4-b]indole scaffold is highly versatile, with modifications at positions 1, 2, 5, 6, and 9 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Spectral and Analytical Data
- ¹H NMR :
- Mass Spectrometry : Chlorinated compounds show characteristic isotopic patterns (e.g., [M+H]⁺ at m/z 206–208 for Cl isotopes) .
Biological Activity
5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, supported by case studies and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 206.67 g/mol
- CAS Number : 863110-80-9
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. The compound has been tested against various strains of bacteria, showing a range of Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Pseudomonas aeruginosa | 100 |
The compound's effectiveness against gram-positive bacteria is particularly notable. In vitro studies have shown that derivatives of this compound can halt the growth of several bacterial strains effectively .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance:
- Cell Lines Tested : HeLa (cervical cancer), A375 (melanoma), and HCT116 (colorectal cancer).
- IC Values : The compound demonstrated IC values in the low micromolar range against these cell lines, indicating potent antiproliferative effects.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Kinases : Studies have shown that the compound can inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : It may induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against cellular damage.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Study on Antibacterial Activity :
- Researchers conducted agar-well diffusion assays to evaluate the antibacterial efficacy of the compound against various pathogens.
- Results indicated a strong correlation between structural modifications and enhanced bioactivity against gram-positive bacteria.
-
Anticancer Studies :
- A recent investigation assessed the compound's effects on cancer cell lines and found significant reductions in cell viability.
- Further molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression.
Q & A
Q. Q1. What are the primary synthetic routes for 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole, and how do reaction conditions influence yield?
Methodological Answer:
- Tosylation of 5-Chloroindole: Deprotonation of 5-chloroindole with sodium hydride (NaH) followed by reaction with tosyl chloride yields sulfonated derivatives, a common strategy for functionalizing the indole nitrogen. This method requires anhydrous conditions and controlled stoichiometry to avoid side reactions .
- Pd-Catalyzed Cyclization: Palladium-catalyzed amidation and cyclization of halogenated precursors (e.g., bromo- or chloro-substituted indoles) can construct the pyridoindole scaffold. Optimizing catalyst loadings (e.g., Pd(PPh₃)₄) and ligand systems (e.g., Xantphos) improves regioselectivity .
- N-Alkylation: Alkylation of 5-chloroindole with benzyl halides or alkyl halides in polar aprotic solvents (e.g., DMSO) under NaH-mediated conditions achieves selective substitution at the indole nitrogen .
Key Variables:
| Parameter | Impact on Yield/Selectivity |
|---|---|
| Solvent polarity | Higher polarity (e.g., DMF) favors SN2 pathways |
| Catalyst loading | Excess Pd(0) reduces side products |
| Temperature | >80°C accelerates decomposition risks |
Q. Q2. How is the structural integrity of 5-Chloro-pyridoindole derivatives validated in synthetic studies?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., chloro group at position 5) and ring saturation. For example, downfield shifts in aromatic protons (δ 7.2–8.5 ppm) indicate electron-withdrawing effects from chlorine .
- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemical ambiguities, particularly for tetrahydro (2H,3H,4H) moieties. Data from sulfonated analogs (e.g., 5-Chloro-1-tosylindole) show planar indole systems with bond angles <120° .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, critical for detecting impurities (e.g., dechlorinated byproducts) .
Q. Q3. What are the stability considerations for storing 5-Chloro-pyridoindole derivatives?
Methodological Answer:
- Storage Conditions: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Exposure to light or moisture accelerates degradation, forming hydrolyzed indolinones .
- Thermal Stability: Decomposition occurs above 150°C, releasing toxic fumes (e.g., HCl, NOₓ). Differential scanning calorimetry (DSC) profiles show exothermic peaks at 180–200°C .
Advanced Research Questions
Q. Q4. What mechanistic insights explain the regioselectivity of Pd-catalyzed cyclization in pyridoindole synthesis?
Methodological Answer:
- Oxidative Addition: Pd(0) inserts into C–X (X = Cl, Br) bonds at electron-deficient positions (e.g., C5 of indole), driven by the chloro group’s inductive effect. Computational studies (DFT) show lower activation barriers for C5 vs. C3 substitution .
- Ligand Effects: Bulky ligands (e.g., tricyclohexylphosphine) sterically hinder undesired coupling pathways, enhancing selectivity for pyrido[3,4-b]indole over [2,3-b] isomers .
Q. Q5. How do structural modifications (e.g., methyl or sulfonyl groups) impact the biological activity of 5-Chloro-pyridoindole analogs?
Methodological Answer:
- Structure-Activity Relationships (SAR):
- Methyl Substitution (C2): Increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in CNS-targeted analogs .
- Sulfonyl Groups (N1): Introduces hydrogen-bonding motifs, improving binding to kinase ATP pockets (e.g., Flt3 inhibitors). IC₅₀ values correlate with sulfonyl electronegativity .
- In Silico Modeling: Docking studies (MOE software) reveal that chloro substitution at C5 stabilizes π-π stacking with aromatic residues (e.g., Phe691 in Flt3) .
Q. Q6. What analytical challenges arise in quantifying trace impurities in 5-Chloro-pyridoindole batches?
Methodological Answer:
Q. Q7. How does the compound’s stability under physiological conditions affect in vitro assay design?
Methodological Answer:
- PBS Buffer Degradation: Hydrolysis of the tetrahydro ring occurs at pH >7.4, generating open-chain aldehydes. Pre-incubation stability assays (37°C, 24h) are mandatory to confirm integrity .
- Serum Protein Binding: Albumin binding (≥90%) reduces free drug concentrations. Equilibrium dialysis with radiolabeled analogs quantifies unbound fractions .
Q. Q8. How can conflicting data on solubility and crystallinity be resolved for this compound?
Methodological Answer:
- Polymorph Screening: Solvent-drop grinding (e.g., methanol/ethyl acetate) identifies stable crystalline forms. XRD patterns distinguish anhydrous vs. hydrate phases .
- Solubility Parameters: Hansen solubility parameters (δD, δP, δH) predict miscibility. Chloro substitution increases δP, favoring solubility in acetone (δP = 10.4) over water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
